molecular formula C23H28N4O3 B029578 6-Desfluoro-6-hydroxy Risperidone CAS No. 106266-11-9

6-Desfluoro-6-hydroxy Risperidone

Cat. No.: B029578
CAS No.: 106266-11-9
M. Wt: 408.5 g/mol
InChI Key: LCDJWMXDUIZIKO-UHFFFAOYSA-N
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Description

(-)-Epigallocatechin Gallate is a type of catechin, a natural phenol and antioxidant found predominantly in green tea. It is one of the most potent and abundant catechins in tea, contributing significantly to the health benefits associated with green tea consumption. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Epigallocatechin Gallate can be achieved through several methods. One common approach involves the esterification of (-)-Epigallocatechin with gallic acid. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid), and is conducted under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of (-)-Epigallocatechin Gallate often involves extraction from natural sources, primarily green tea leaves. The extraction process includes steps such as solvent extraction, purification, and crystallization. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (-)-Epigallocatechin Gallate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(-)-Epigallocatechin Gallate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • (-)-Epicatechin Gallate
  • (-)-Epicatechin
  • (-)-Epigallocatechin

Comparison: (-)-Epigallocatechin Gallate is unique due to its higher potency and abundance in green tea compared to other catechins. It has a distinct structure that allows for stronger antioxidant and anticancer activities. While other catechins share similar properties, (-)-Epigallocatechin Gallate stands out for its comprehensive health benefits and extensive research backing its therapeutic potential .

Properties

IUPAC Name

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZACMPMNDRKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611880
Record name 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-11-9
Record name 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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